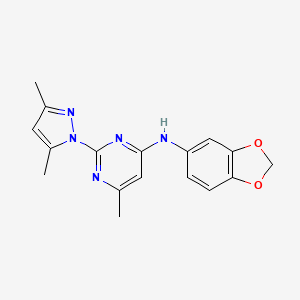
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine, also known as BDP, is a small molecule inhibitor of the protein kinase BRD4. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BDP has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine inhibits the activity of BRD4 by binding to its bromodomain, which prevents it from binding to acetylated histones and other proteins that are involved in the regulation of gene expression. This leads to a decrease in the expression of genes that promote cancer cell growth and an increase in the expression of genes that promote cell death.
Efectos Bioquímicos Y Fisiológicos
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine has been shown to have a number of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis (programmed cell death), and suppression of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine is its specificity for BRD4, which makes it a useful tool for studying the role of this protein in cancer and other diseases. However, its potency and selectivity can also make it difficult to use in certain experimental systems, and its effects may be influenced by factors such as cell type and culture conditions.
Direcciones Futuras
There are a number of potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine and its use as a therapeutic agent. These include the development of more potent and selective inhibitors of BRD4, the identification of biomarkers that can predict response to N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine treatment, and the investigation of combination therapies that could enhance its effectiveness in the treatment of cancer and other diseases. Additionally, there is a need for further research on the biochemical and physiological effects of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine and its potential use in the treatment of other diseases beyond cancer.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine involves several steps, including the reaction of 3,5-dimethylpyrazole with 6-methyl-2-chloro-4-aminopyrimidine to form 2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde to form N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine has been extensively studied for its potential as a therapeutic agent for the treatment of cancer, particularly hematological malignancies. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of BRD4, which is involved in the regulation of genes that promote cancer cell growth.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-7-16(19-13-4-5-14-15(8-13)24-9-23-14)20-17(18-10)22-12(3)6-11(2)21-22/h4-8H,9H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQRMEDKEIMKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2653028.png)
![N-(2-Methoxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2653029.png)
![8-chloro-2-(3-(4-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2653030.png)
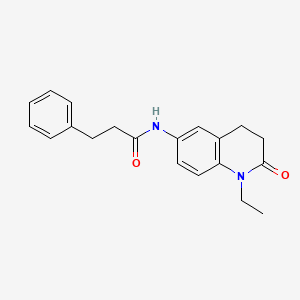

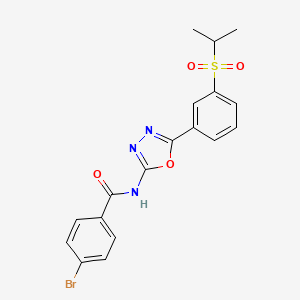
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B2653038.png)
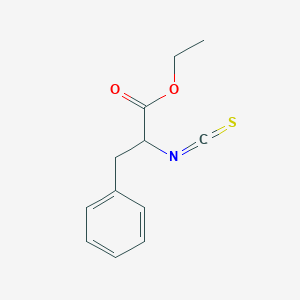
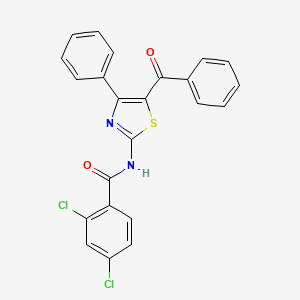

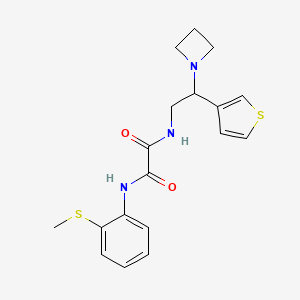
![N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2653048.png)

![7-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2653051.png)